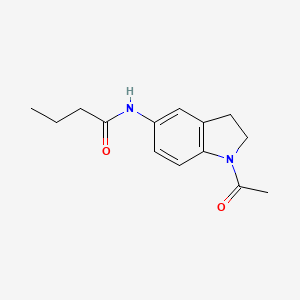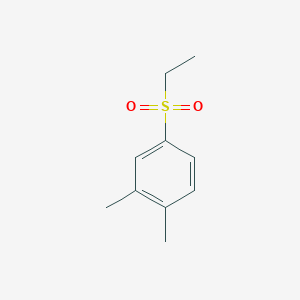
4-Ethylsulfonyl-1,2-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethylsulfonyl-1,2-dimethylbenzene is an organic compound with the molecular formula C10H14O2S. It is a derivative of benzene, where the benzene ring is substituted with an ethylsulfonyl group and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylsulfonyl-1,2-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 1,2-dimethylbenzene (o-xylene) with ethylsulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Formation of the electrophile: Ethylsulfonyl chloride reacts with aluminum chloride to form a highly reactive ethylsulfonyl cation.
Electrophilic attack: The ethylsulfonyl cation attacks the benzene ring of 1,2-dimethylbenzene, leading to the formation of the sulfonylated product.
Workup: The reaction mixture is quenched with water, and the product is extracted and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
4-Ethylsulfonyl-1,2-dimethylbenzene can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the ethylsulfonyl group can yield ethylthiol derivatives.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the ethylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Ethylthiol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
4-Ethylsulfonyl-1,2-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism by which 4-Ethylsulfonyl-1,2-dimethylbenzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the ethylsulfonyl group acts as an electron-withdrawing group, making the benzene ring less reactive towards electrophiles. This deactivating effect is due to the electron-withdrawing nature of the sulfonyl group, which stabilizes the intermediate carbocation formed during the reaction.
相似化合物的比较
Similar Compounds
4-Methylsulfonyl-1,2-dimethylbenzene: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
4-Chlorosulfonyl-1,2-dimethylbenzene: Contains a chlorosulfonyl group, which is more reactive than the ethylsulfonyl group.
4-Nitrosulfonyl-1,2-dimethylbenzene: Contains a nitrosulfonyl group, which has different electronic properties compared to the ethylsulfonyl group.
Uniqueness
4-Ethylsulfonyl-1,2-dimethylbenzene is unique due to the presence of the ethylsulfonyl group, which imparts specific electronic and steric properties to the molecule. This makes it a valuable compound for studying the effects of sulfonyl groups on aromatic systems and for designing new molecules with desired reactivity and properties.
属性
IUPAC Name |
4-ethylsulfonyl-1,2-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-4-13(11,12)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBOATFOHPLRMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-methylphenyl)-2-[(4-oxo-5-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7484136.png)
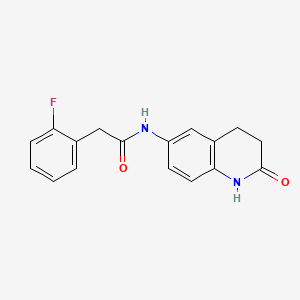
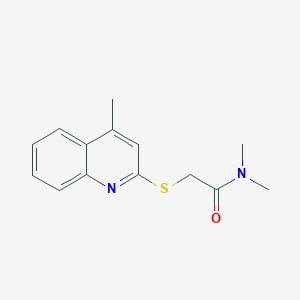
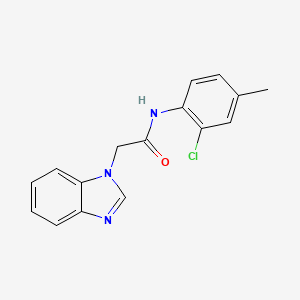
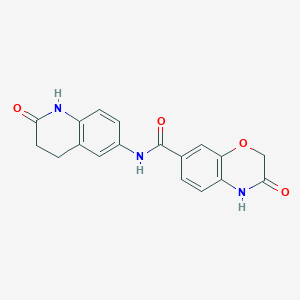
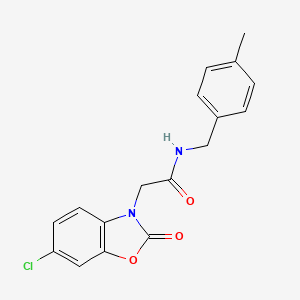
![[(2R)-1-[(3-methylthiophen-2-yl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B7484180.png)
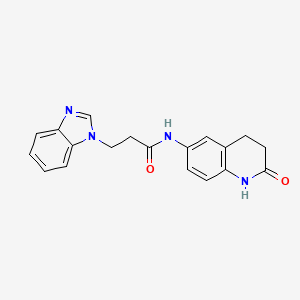
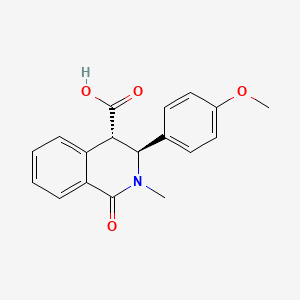
![2,3-dimethoxy-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7484190.png)
![2-[4-[[2-(2-Hydroxyethoxy)ethylamino]methyl]-2-methoxyphenoxy]acetamide](/img/structure/B7484192.png)
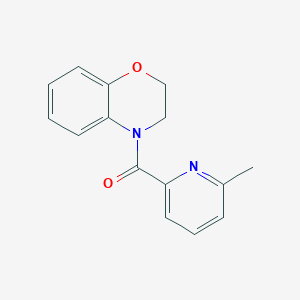
![(3S)-1-N-[4-[[(3S)-3-(diethylcarbamoyl)piperidine-1-carbonyl]amino]phenyl]-3-N,3-N-diethylpiperidine-1,3-dicarboxamide](/img/structure/B7484221.png)
